molecular formula C8H11NO2 B6327201 1-(4-Methoxypyridin-2-YL)ethan-1-OL CAS No. 105552-58-7

1-(4-Methoxypyridin-2-YL)ethan-1-OL

Cat. No.: B6327201
CAS No.: 105552-58-7
M. Wt: 153.18 g/mol
InChI Key: OVCBUNMKJZUZSX-UHFFFAOYSA-N
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Description

1-(4-Methoxypyridin-2-YL)ethan-1-OL is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol It is a derivative of pyridine, characterized by the presence of a methoxy group at the 4-position and an ethan-1-ol group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxypyridin-2-YL)ethan-1-OL typically involves the reaction of 4-methoxypyridine with ethyl chloroacetate in the presence of a base, followed by reduction of the resulting ester to the corresponding alcohol . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride for the reduction step.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxypyridin-2-YL)ethan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(4-Methoxypyridin-2-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic properties, influencing various biochemical pathways . Additionally, its structural features allow it to interact with biological macromolecules, potentially modulating their function and activity .

Comparison with Similar Compounds

Uniqueness: 1-(4-Methoxypyridin-2-YL)ethan-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its methoxy and ethan-1-ol groups provide versatility in chemical synthesis and enable the formation of various derivatives with tailored properties .

Properties

IUPAC Name

1-(4-methoxypyridin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6(10)8-5-7(11-2)3-4-9-8/h3-6,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCBUNMKJZUZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC(=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

114 g of (+)-1-[4-methoxy-2-pyridyl]-ethyl acetate are added dropwise at 70° C. to 220 ml of 4N sodium hydroxide solution. The mixture is then stirred for a further 2 h at 75° C., cooled and extracted with four times 200 ml of dichloromethane. The organic phase is washed with 2N sodium hydroxide solution and water, dried over sodium sulphate and concentrated to dryness. After thorough stirring with 250 ml of diisopropyl ether, this gives 64 g (72%) of the title compound of m.p. 92° C.
Name
(+)-1-[4-methoxy-2-pyridyl]-ethyl acetate
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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